
(2R)-1-(6-Methoxynaphthalen-2-yl)propan-2-amine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-1-(6-Methoxynaphthalen-2-yl)propan-2-amine;hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields of study. This compound is also known as 6-MNA, and it is a derivative of naphthalene, which is a polycyclic aromatic hydrocarbon. The synthesis method of this compound involves the reaction between 6-methoxynaphthalene and 2-amino-2-methyl-1-propanol in the presence of hydrochloric acid.
Mécanisme D'action
The mechanism of action of (2R)-1-(6-Methoxynaphthalen-2-yl)propan-2-amine;hydrochloride is not fully understood. However, it has been suggested that this compound may exert its pharmacological effects by modulating various cellular pathways such as the PI3K/Akt/mTOR pathway, the MAPK/ERK pathway, and the NF-κB pathway.
Biochemical and Physiological Effects:
(2R)-1-(6-Methoxynaphthalen-2-yl)propan-2-amine;hydrochloride has been shown to exhibit various biochemical and physiological effects. For example, it has been reported to possess anti-inflammatory, anti-cancer, and neuroprotective properties. Additionally, it has been shown to modulate the activity of various enzymes such as COX-2, MMP-9, and caspase-3.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (2R)-1-(6-Methoxynaphthalen-2-yl)propan-2-amine;hydrochloride in lab experiments is its high potency and selectivity. This compound has been shown to exhibit potent pharmacological effects at relatively low concentrations. However, one of the main limitations of using this compound is its relatively high cost, which may limit its use in some research settings.
Orientations Futures
There are several future directions for research on (2R)-1-(6-Methoxynaphthalen-2-yl)propan-2-amine;hydrochloride. One potential direction is to further investigate its potential as a drug candidate for the treatment of various diseases such as cancer and neurological disorders. Additionally, future research could focus on elucidating the mechanism of action of this compound and identifying its molecular targets. Finally, future studies could also explore the synthesis of novel derivatives of this compound with improved pharmacological properties.
Méthodes De Synthèse
The synthesis of (2R)-1-(6-Methoxynaphthalen-2-yl)propan-2-amine;hydrochloride involves the reaction between 6-methoxynaphthalene and 2-amino-2-methyl-1-propanol in the presence of hydrochloric acid. This reaction leads to the formation of the desired product, which is then isolated and purified using various techniques such as recrystallization, chromatography, and distillation.
Applications De Recherche Scientifique
(2R)-1-(6-Methoxynaphthalen-2-yl)propan-2-amine;hydrochloride has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of this compound is in the field of pharmacology, where it has been studied for its potential as a drug candidate for the treatment of various diseases such as cancer, inflammation, and neurological disorders.
Propriétés
IUPAC Name |
(2R)-1-(6-methoxynaphthalen-2-yl)propan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO.ClH/c1-10(15)7-11-3-4-13-9-14(16-2)6-5-12(13)8-11;/h3-6,8-10H,7,15H2,1-2H3;1H/t10-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZLFEQBPMABLFD-HNCPQSOCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)C=C(C=C2)OC)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CC2=C(C=C1)C=C(C=C2)OC)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-1-(6-Methoxynaphthalen-2-yl)propan-2-amine;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

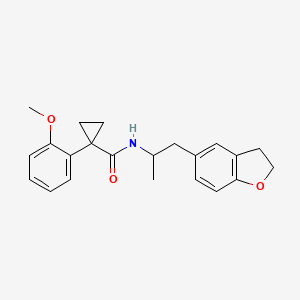

![1-Chloro-4-{[(cinnamoyloxy)imino]methyl}benzene](/img/structure/B2624571.png)
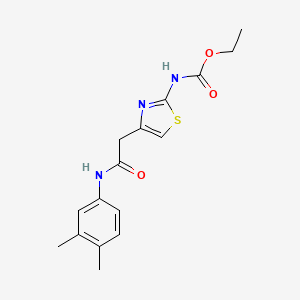
![[7-(trifluoromethyl)-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinoxalin-5(1H)-yl][3-(trifluoromethyl)phenyl]methanone](/img/structure/B2624573.png)
![N-(4-amino-2-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methoxybenzamide](/img/no-structure.png)
![4-Amino-3-[(2,4-dichlorophenyl)methylsulfanyl]-6-methyl-1,2,4-triazin-5-one](/img/structure/B2624578.png)
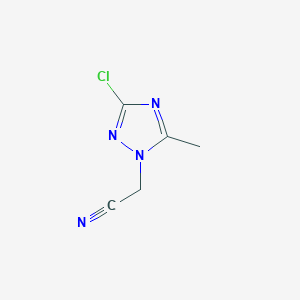
![4-(5-Fluorosulfonyloxypyridine-3-carbonyl)-6,7-dihydro-5H-tetrazolo[1,5-a]pyrimidine](/img/structure/B2624580.png)
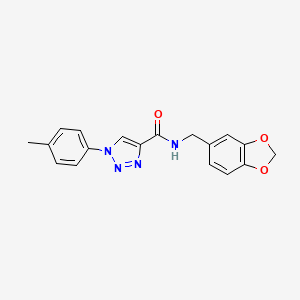
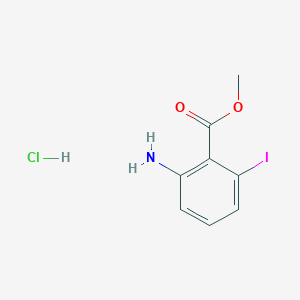
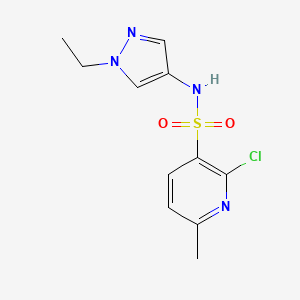
![2-((9-ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N,N-diethylacetamide](/img/structure/B2624588.png)
![6-(3-chloro-4-ethoxyphenyl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine-3-carboxylic acid](/img/structure/B2624590.png)